2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid
Description
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-[5-amino-3-(3-fluorophenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10FN3O2/c12-8-3-1-2-7(4-8)9-5-10(13)15(14-9)6-11(16)17/h1-5H,6,13H2,(H,16,17) |
InChI Key |
DRWJPKZEFJIPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(C(=C2)N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(3-fluorophenyl)-1h-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Comparison of Key Pyrazole-Acetic Acid Derivatives
Key Observations:
Fluorophenyl Position: The 3-fluorophenyl analog (CAS 1284422-70-3) exhibits higher metabolic stability compared to the 4-fluorophenyl derivative (CAS 445430-62-6) due to reduced steric hindrance . Both fluorinated derivatives show improved bioavailability over non-fluorinated analogs like the phenyl-substituted compound (CAS 74361-78-7) .
Scaffold Simplification: 5-Amino-1H-pyrazole-3-acetic acid (CAS 174891-10-2) lacks aryl substituents, making it a versatile precursor but less potent in target-specific applications .
Key Observations:
Pharmacological and Industrial Relevance
- 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid is prioritized in drug discovery due to its balance of solubility (from the acetic acid group) and target affinity (from fluorophenyl) .
- Discontinued analogs (e.g., 4-fluorophenyl derivative) highlight the importance of substituent positioning in commercial viability .
Biological Activity
2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 235.218 g/mol
- CAS Number : 1416342-10-3
Biological Activity Overview
The biological activity of 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid has been evaluated through various studies, highlighting its potential in multiple therapeutic areas.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid were tested against various pathogens.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |
| 4a | 0.30 - 0.35 | Active against Gram-positive bacteria |
The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays revealed that derivatives of pyrazole can inhibit cancer cell proliferation.
| Cell Line | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| HeLa | Compound 5 | 0.08 - 12.07 | Inhibits tubulin polymerization, arrests cell cycle in G2/M phase |
| MCF7 | Compound 9 | 0.50 - 1.00 | Induces apoptosis and inhibits tumor growth |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vivo.
| Model | Compound | Effect |
|---|---|---|
| LPS-stimulated mice | Compound RO3201195 | Significant reduction in TNF-a and IL-6 levels |
| BV-2 microglial cells | Compound 9 | Reduced microglial activation and astrocyte proliferation |
These results highlight the potential of pyrazole derivatives in treating inflammatory diseases.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of several pyrazole derivatives, including those similar to 2-(5-Amino-3-(3-fluorophenyl)-1H-pyrazol-1-yl)acetic acid, demonstrating their effectiveness against resistant bacterial strains .
- Cancer Cell Proliferation : Research on the anticancer effects showed that specific derivatives could significantly inhibit cell growth in various cancer types, suggesting a mechanism involving tubulin disruption and apoptosis induction .
- Inflammation Models : In vivo studies using LPS-induced inflammation models revealed that pyrazole derivatives could effectively reduce inflammatory markers, indicating their potential for treating diseases characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
